molecular formula C7H10N2O B1342834 3-Ethoxypyridin-4-amine CAS No. 89943-13-5

3-Ethoxypyridin-4-amine

Cat. No.: B1342834
CAS No.: 89943-13-5
M. Wt: 138.17 g/mol
InChI Key: QNDMDMFWRZOZEB-UHFFFAOYSA-N
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Description

3-Ethoxypyridin-4-amine (CAS: 89943-13-5) is a pyridine derivative with the molecular formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol. It features an ethoxy group (-OCH₂CH₃) at the 3-position and an amine (-NH₂) group at the 4-position of the pyridine ring. This compound is primarily used as a research intermediate in organic synthesis and pharmaceutical development .

Properties

IUPAC Name

3-ethoxypyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-2-10-7-5-9-4-3-6(7)8/h3-5H,2H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDMDMFWRZOZEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50612778
Record name 3-Ethoxypyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50612778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89943-13-5
Record name 3-Ethoxypyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50612778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Ethoxypyridin-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-chloropyridine with ethanolamine under basic conditions. The reaction typically requires a base such as sodium hydroxide and is carried out at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxypyridin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Ethoxypyridin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-Ethoxypyridin-4-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Key Properties :

  • Purity : ≥98% (as per GLPBIO and Combi-Blocks) .
  • Storage : Stable at room temperature (RT) under inert, dark conditions .
  • Solubility: Soluble in DMSO and ethanol; stock solutions should be stored at -20°C to -80°C to avoid degradation .

The structural and functional differences between 3-ethoxypyridin-4-amine and its analogs are critical for their applications in medicinal chemistry and materials science. Below is a detailed comparison:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications References
This compound C₇H₁₀N₂O Ethoxy (3), Amine (4) 138.17 Research intermediate; high thermal stability .
4-Ethoxypyridin-2-amine C₇H₁₀N₂O Ethoxy (4), Amine (2) 138.17 Forms hydrogen-bonded dimers; used in heterocyclic synthesis .
4-Chloro-5-methoxypyridin-3-amine C₆H₇ClN₂O Chloro (4), Methoxy (5) 158.59 Electron-withdrawing Cl enhances reactivity; potential pharmaceutical intermediate .
6-Methoxy-5-methylpyridin-3-amine C₇H₁₀N₂O Methoxy (6), Methyl (5) 138.17 Steric hindrance from methyl group affects solubility; used in agrochemical research .
4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine C₁₁H₁₇NOSi Methoxy (4), TMS-ethynyl (3) 219.35 Bulky TMS group reduces solubility; applied in catalysis .
Key Insights :

Substituent Position Effects :

  • The 3-ethoxy-4-amine configuration in this compound provides a meta relationship between the electron-donating ethoxy group and the amine, moderating the compound’s basicity and reactivity. In contrast, 4-ethoxypyridin-2-amine (para-substituted ethoxy) exhibits stronger intermolecular hydrogen bonding, enhancing its crystallinity .

Electronic and Steric Effects :

  • Chlorine in 4-chloro-5-methoxypyridin-3-amine increases electron-withdrawing effects, making it more reactive in nucleophilic substitution reactions compared to ethoxy analogs .
  • The trimethylsilyl (TMS) group in 4-methoxy-3-TMS-ethynylpyridin-2-amine introduces steric bulk, reducing solubility but improving thermal stability .

Applications :

  • This compound is favored in drug discovery due to its balanced solubility and stability .
  • 4-Ethoxypyridin-2-amine is utilized in crystal engineering for its predictable hydrogen-bonding patterns .

Biological Activity

3-Ethoxypyridin-4-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by an ethoxy group at the 3-position and an amino group at the 4-position of the pyridine ring, which influences its chemical reactivity and biological interactions.

The compound can act as a ligand, binding to various enzymes and receptors, thereby modulating their activity. This interaction can lead to diverse biological effects, including antimicrobial and anticancer properties. The chemical structure allows for participation in several types of reactions, including oxidation, reduction, and nucleophilic substitution, which can yield various derivatives with distinct biological activities.

The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit enzyme activity or alter cellular signaling pathways through its binding to receptors. This modulation can lead to therapeutic effects in various disease models, particularly in oncology and infectious diseases.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, showcasing potential as a lead compound for developing new antibiotics. The compound's structure allows it to disrupt bacterial cell walls or inhibit essential metabolic pathways .

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been tested against several cancer cell lines, demonstrating cytotoxic effects that inhibit cell proliferation. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with specific molecular targets involved in cell cycle regulation .

Case Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested alongside other pyridine derivatives for their antifungal activity against Cryptococcus neoformans. The results indicated that this compound exhibited superior antifungal activity compared to its analogs, suggesting its potential as a therapeutic agent against fungal infections .

CompoundActivity Against C. neoformansMechanism of Action
This compoundHighCell wall disruption
3-Methoxypyridin-4-amineModerateMetabolic pathway inhibition
4-AminopyridineLowUnknown

Case Study 2: Anticancer Activity

A study investigated the anticancer effects of this compound on human breast cancer cells (MCF-7). The compound was found to significantly reduce cell viability at concentrations above 10 µM, leading to increased apoptosis as evidenced by flow cytometry assays. The study highlighted the compound's potential as a candidate for further development in cancer therapeutics .

Comparative Analysis with Similar Compounds

This compound's unique ethoxy group differentiates it from similar compounds like 3-Methoxypyridin-4-amine and 4-Aminopyridine. This structural variation influences both the steric and electronic properties of the molecule, affecting how it interacts with biological targets.

CompoundEthoxy GroupAntimicrobial ActivityAnticancer Activity
This compoundYesHighSignificant
3-Methoxypyridin-4-amineNoModerateLow
4-AminopyridineNoLowModerate

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